![molecular formula C13H26Cl2N2 B1377115 Dihidrocloruro de 1-(piperidin-1-ilmetil)-6-azaspiro[2.5]octano CAS No. 1427380-79-7](/img/structure/B1377115.png)
Dihidrocloruro de 1-(piperidin-1-ilmetil)-6-azaspiro[2.5]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties .
Aplicaciones Científicas De Investigación
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Piperidine derivatives, however, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives, however, are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a range of pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride typically involves the reaction of piperidine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity . The reaction conditions often include the use of solvents like toluene or acetonitrile, and the reactions are carried out at elevated temperatures (around 110°C) to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the overall yield. The use of advanced catalytic systems and automated processes ensures the scalability and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Spiropiperidines: Compounds with a spirocyclic structure similar to 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride.
Piperidinones: Derivatives with a ketone functional group, offering different reactivity and applications.
Uniqueness
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride stands out due to its unique spirocyclic structure, which provides enhanced stability and distinct chemical properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-2-8-15(9-3-1)11-12-10-13(12)4-6-14-7-5-13;;/h12,14H,1-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKGPRVTWCSJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CC23CCNCC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
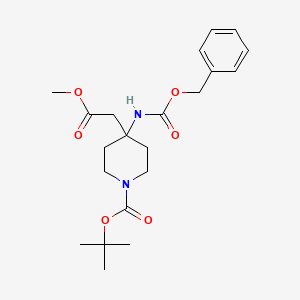


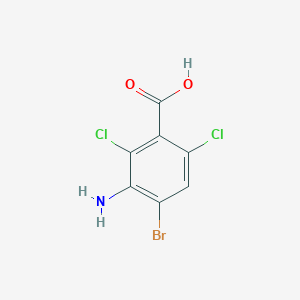


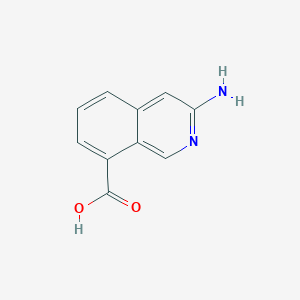
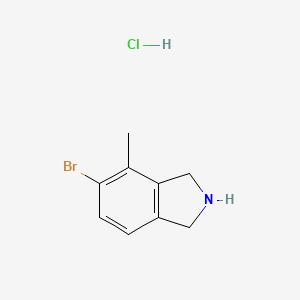
![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)
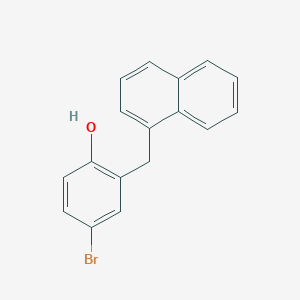
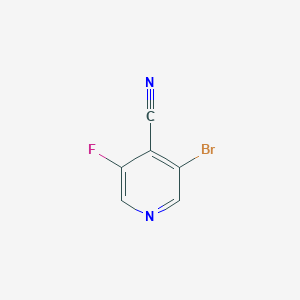
![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)
